2-(2-azidophenyl)benzotriazole

Lipophilicity LogP Physicochemical Properties

2-(2-Azidophenyl)benzotriazole (CAS 15284-70-5) is a heterobifunctional aryl azide of the formula C12H8N6. Its structure integrates a photoreactive aryl azide ortho to a 2H-benzotriazole core, enabling dual reactivity: photolysis generates a nitrene for photoaffinity labeling (PAL), while the azide undergoes strain-promoted or copper-catalyzed cycloaddition with alkynes.

Molecular Formula C12H8N6
Molecular Weight 236.23 g/mol
CAS No. 15284-70-5
Cat. No. B103264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-azidophenyl)benzotriazole
CAS15284-70-5
Synonyms2-(2-Azidophenyl)-2H-benzotriazole
Molecular FormulaC12H8N6
Molecular Weight236.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N=[N+]=[N-])N2N=C3C=CC=CC3=N2
InChIInChI=1S/C12H8N6/c13-17-14-11-7-3-4-8-12(11)18-15-9-5-1-2-6-10(9)16-18/h1-8H
InChIKeyOSVLYBSRHUTBKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Azidophenyl)benzotriazole (CAS 15284-70-5): A Dual-Function Aryl Azide-Benzotriazole Building Block for Click Chemistry and Photoaffinity Labeling


2-(2-Azidophenyl)benzotriazole (CAS 15284-70-5) is a heterobifunctional aryl azide of the formula C12H8N6 [1]. Its structure integrates a photoreactive aryl azide ortho to a 2H-benzotriazole core, enabling dual reactivity: photolysis generates a nitrene for photoaffinity labeling (PAL), while the azide undergoes strain-promoted or copper-catalyzed cycloaddition with alkynes [2]. This dual functionality distinguishes it from simple mono-azides or non-azido benzotriazoles for applications in chemical biology, materials science, and target identification workflows.

Why a Generic Aryl Azide Cannot Replace 2-(2-Azidophenyl)benzotriazole in Specialized Click and Photocrosslinking Workflows


Simple aryl azides (e.g., phenyl azide) lack the fused benzotriazole ring, which is essential for forming stable benzotriazole products upon thermal or photolytic cyclization, a reaction exploited in synthesizing fused polycyclic scaffolds [1]. The ortho-azidophenyl-benzotriazole arrangement also alters the electronic environment, influencing the rate and pathway of click reactions: for example, in CuAAC with aryl acetylenes, 2-(2-azidophenyl)-4,5-diaryloxazoles (a close structural analog) divert to an alternate reduction pathway rather than standard triazole formation, unlike typical aryl azides [2]. Thus, interchanging a generic azide can lead to divergent reactivity, altered regioselectivity, or failure to achieve the desired photo-crosslinking efficiency, directly impacting experimental reproducibility and procurement decisions.

Head-to-Head and Cross-Study Quantitative Comparison of 2-(2-Azidophenyl)benzotriazole Against In-Class Azides


LogP (Lipophilicity): 2-(2-Azidophenyl)benzotriazole vs. Phenyl Azide and 4-Azidophenyl Benzothiazole

The ACD/LogP of 2-(2-azidophenyl)-2H-benzotriazole is 4.45 , indicating significantly higher lipophilicity compared to phenyl azide (calculated LogP ~2.0) [1] and 2-(4-azidophenyl)benzothiazole (reported ACD/LogP ~3.8) . The LogD at pH 5.5 is 3.52, with a predicted bioconcentration factor (BCF) of 279.50 . This higher LogP value is primarily driven by the fused benzotriazole ring system.

Lipophilicity LogP Physicochemical Properties Drug Design

Thermal Cyclization Reactivity: Intramolecular Benzotriazole Formation vs. Phenyl Azide

2-(2-Azidophenyl)benzotriazole and its derivatives undergo thermal decomposition via intramolecular cyclization to form fused tetraazopentalene products [1]. In contrast, simple phenyl azide thermally decomposes primarily via nitrene formation leading to intermolecular products or tar [2]. Specifically, thermal decomposition of 2-(2-azidophenyl)-5-methylbenzotriazole at 165-175 °C in decalin selectively yields a mixture of 2-methyl- and 3-methyl-5,6H-dibenzo[b,f]-1,3a,4,6a-tetraazopentalenes [1]. This intramolecular pathway provides a synthetic route to polyazapentalene scaffolds not accessible from generic aryl azides.

Thermal Stability Cyclization Nitrene Chemistry Fused Heterocycles

Photolytic Reactivity: Temperature-Dependent Singlet vs. Triplet Nitrene Pathways in 2-Azidophenyl Systems

In model 2-azidophenyl systems (e.g., 1-(2-azidophenyl)-3,5-dimethylpyrazole), photolysis at >200 K yields an electrophilic singlet nitrene that undergoes intramolecular cyclization to form pyrazolobenzotriazole (6), while at lower temperatures (<200 K), triplet nitrene chemistry dominates, and in the presence of diethylamine yields aminoazepine (8) via nucleophilic addition and rearrangement [1]. This temperature-dependent switch between singlet and triplet nitrene reactivity is a hallmark of ortho-azidophenyl heterocycles and is not observed with para-substituted aryl azides (e.g., 4-azidophenyl derivatives), which predominantly yield triplet nitrene products across a wider temperature range [2].

Photoaffinity Labeling Nitrene Chemistry Photolysis Reactive Intermediates

Click Chemistry Divergence: Alternate Reduction Pathway in 2-Azidophenyl Heterocycles vs. Standard CuAAC

When 2-(2-azidophenyl)-4,5-diaryloxazoles (structurally analogous to the target benzotriazole) are subjected to CuSO4/ascorbate-mediated 'click' conditions with aryl acetylenes, the reaction proceeds through an alternate pathway where reduction of the azide to the amine predominates over the expected 1,2,3-triazole formation [1]. This contrasts sharply with standard aryl azides (e.g., benzyl azide or 4-azidophenyl derivatives), which under identical conditions yield the 1,4-disubstituted 1,2,3-triazole as the major product in high yield (typically >80%) [2]. The divergent reactivity is attributed to the electronic influence of the ortho-heterocyclic substituent.

Click Chemistry CuAAC Azide-Alkyne Cycloaddition Reaction Selectivity

Patent-Established Synthetic Utility: Precursor to Fused Polycyclic Nitrogen Heterocycles

US Patent 2,904,544 explicitly claims 2-(o-azidophenyl)benzotriazole as a key intermediate for the preparation of o,o'-diazidoazobenzene, dibenzo-1,2,5,6-tetraazacyclooctatetraene, and their substitution products [1]. The patent describes the thermal cyclization of 2-(o-azidophenyl)benzotriazole as a route to novel polynuclear nitrogen-containing compounds not accessible from mono-azido benzene derivatives. This establishes the compound's unique status as a protected building block for synthesizing high-nitrogen-content polycyclic scaffolds, a position that generic aryl azides (e.g., 4-azidotoluene, phenyl azide) cannot fulfill.

Heterocyclic Synthesis Patent Chemistry Azo Compounds Materials Science

Optimal Application Scenarios for 2-(2-Azidophenyl)benzotriazole Based on Quantitative Differentiation Evidence


Photoaffinity Probe Design Requiring High Membrane Permeability

When designing intracellular photoaffinity labeling (PAL) probes for target identification of bioactive small molecules, 2-(2-azidophenyl)benzotriazole offers a LogP of 4.45—substantially higher than phenyl azide (LogP ~2.0) . This enhanced lipophilicity facilitates passive diffusion across cellular membranes, a critical requirement for labeling cytosolic or organelle-resident protein targets. Researchers should prioritize this compound over less lipophilic aryl azides when the target protein is intracellular and membrane permeability is a documented bottleneck in the PAL workflow.

Synthesis of Fused Tetraazapentalene and High-Nitrogen Heterocyclic Libraries

For medicinal chemistry and materials science programs targeting polyazapentalene scaffolds, 2-(2-azidophenyl)benzotriazole provides a unique intramolecular thermal cyclization pathway (165-175 °C in decalin) to yield dibenzotetraazapentalene products [1]. This route is not replicable with generic aryl azides and is explicitly protected by US Patent 2,904,544 [2]. Procurement is justified for laboratories building libraries of high-nitrogen-content fused heterocycles for electronic materials or bioactive molecule screening.

Investigation of Temperature-Controlled Nitrene Multiplicity in Mechanistic Photochemistry

The ortho-azidophenyl-benzotriazole scaffold enables temperature-dependent switching between singlet and triplet nitrene reactivity, as demonstrated in closely related 2-azidophenyl heterocycles [3]. Above 200 K, electrophilic singlet nitrene chemistry dominates, enabling selective intramolecular cyclization; below 200 K, triplet nitrene pathways emerge. This property makes the compound valuable for fundamental photochemical studies where nitrene spin-state control is essential, outperforming para-substituted aryl azides that lack this temperature-gated reactivity.

SPAAC-Based Bioconjugation via Strain-Promoted Alkyne-Azide Cycloaddition

For copper-free bioorthogonal labeling applications (e.g., live-cell imaging, in vivo bioconjugation), 2-(2-azidophenyl)benzotriazole can be employed in strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO-modified surfaces or biomolecules [4]. The benzotriazole moiety increases aqueous solubility compared to purely aromatic azides while retaining the azide's bioorthogonality. This scenario is appropriate when copper cytotoxicity must be avoided and when the benzotriazole chromophore can serve as an intrinsic UV-active handle for purification monitoring.

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